molecular formula C5H9NO5 B170321 2,2-Dimethyl-3-(nitrooxy)propanoic acid CAS No. 130432-36-9

2,2-Dimethyl-3-(nitrooxy)propanoic acid

Cat. No. B170321
M. Wt: 163.13 g/mol
InChI Key: AOADQMBSEJVBHG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(nitrooxy)propanoic acid is a chemical compound with the molecular formula C5H9NO5 . It has an average mass of 163.129 Da and a monoisotopic mass of 163.048065 Da .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-(nitrooxy)propanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 267.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 55.6±6.0 kJ/mol and a flash point of 115.6±22.6 °C . The compound has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 124.9±3.0 cm3 .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 2,2-Dimethyl-3-(nitrooxy)propanoic acid has been characterized through X-ray crystallography, providing insights into their photochromic behaviors in both solution and solid states. This research is significant for understanding the structural dynamics of similar compounds (Zou et al., 2004).

Synthesis of β-Amino Acids

Studies have described a novel synthesis method for β-amino acids from d-glyceraldehyde, involving stereocontrolled transformation processes. This research highlights the versatility and potential applications of 2,2-dimethyl-3-(nitrooxy)propanoic acid derivatives in the synthesis of amino acids (Fernandez et al., 2006).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

A series of novel compounds related to 2,2-Dimethyl-3-(nitrooxy)propanoic acid were synthesized and evaluated for their potential antioxidant, anti-inflammatory, and antiulcer activities. This research opens up new avenues for the therapeutic applications of these compounds (Subudhi & Sahoo, 2011).

Organocatalysis

The organocatalytic asymmetric Michael addition of 2,2-dimethyl-3-(nitrooxy)propanoic acid derivatives has been explored, showcasing the potential of these compounds in asymmetric synthesis and organocatalysis (Enders & Chow, 2006).

Rumen Methanogenesis Inhibition

Research has investigated the capacity of nitrooxy compounds, including 2,2-dimethyl-3-(nitrooxy)propanoic acid, to mitigate rumen methane production. These compounds significantly decreased methane production and altered the methanogenic community, suggesting their potential use in reducing greenhouse gas emissions from ruminants (Jin et al., 2017).

Hydroxamic Acid Protection

The use of 5,5-Dimethyl-1,4,2-dioxazoles, derived from compounds like 2,2-dimethyl-3-(nitrooxy)propanoic acid, as aprotic hydroxamic acid protecting groups has been explored. This research is significant in the field of organic synthesis and drug development (Couturier et al., 2002).

Water-Soluble Thermo-Sensitive Resin Synthesis

A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, using 3-(dimethylamino)propanoic acid, a derivative of 2,2-dimethyl-3-(nitrooxy)propanoic acid. This resin has potential applications in thermal laser imaging and other chemical-free imaging technologies (An et al., 2015).

Future Directions

In the future, more research could be conducted to explore the potential of 2,2-Dimethyl-3-(nitrooxy)propanoic acid in mitigating rumen methane production and its effects on the methanogenic community . Further investigations could also be conducted to determine the effects of this compound on other aspects of rumen fermentation .

properties

IUPAC Name

2,2-dimethyl-3-nitrooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c1-5(2,4(7)8)3-11-6(9)10/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOADQMBSEJVBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437971
Record name 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(nitrooxy)propanoic acid

CAS RN

130432-36-9
Record name 2,2-Dimethyl-3-(nitrooxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Jin, Z Meng, J Wang, Y Cheng, W Zhu - Current microbiology, 2017 - Springer
Rumen in vitro fermentation was used to evaluate the capacity of nitrooxy compounds to mitigate rumen methane production. The following three nitrooxy compounds, each with …
Number of citations: 18 link.springer.com
M Decker, A König, E Glusa, J Lehmann - Bioorganic & medicinal …, 2004 - Elsevier
S-Nitroso-N-acetylpenicillamine (SNAP) and 3-nitrooxypivaloyl acid were combined in the form of the respective amides with propranolol, in order to obtain prodrugs (NO-propranololes…
Number of citations: 20 www.sciencedirect.com
M Decker, A König, E Glusa, J Lehmann - deren bioaktive Metabolite und …, 2008 - d-nb.info
S-Nitroso-N-acetylpenicillamine (SNAP) and 3-nitrooxypivaloyl acid were combined in the form of the respective amides with propranolol, in order to obtain prodrugs (NO-propranololes…
Number of citations: 2 d-nb.info
G Huang, S Schramm, J Heilmann… - Beilstein Journal of …, 2016 - beilstein-journals.org
Various Mitsunobu conditions were investigated for a series of flavonolignans (silybin A, silybin B, isosilybin A, and silychristin A) to achieve either selective esterification in position C-…
Number of citations: 15 www.beilstein-journals.org
H Guozheng, S Schramm, H Jörg… - Beilstein Journal of …, 2016 - search.proquest.com
Various Mitsunobu conditions were investigated for a series of flavonolignans (silybin A, silybin B, isosilybin A, and silychristin A) to achieve either selective esterification in position C-…
Number of citations: 0 search.proquest.com

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